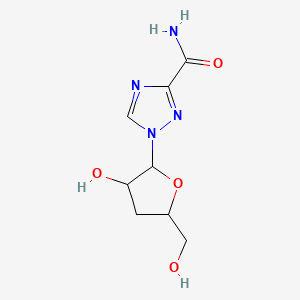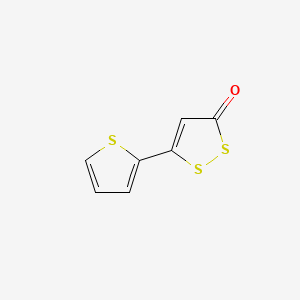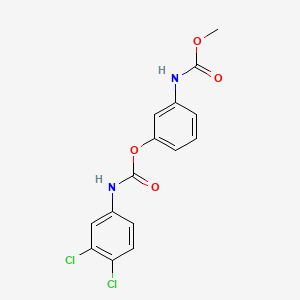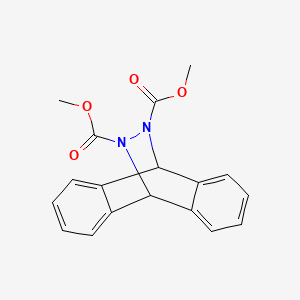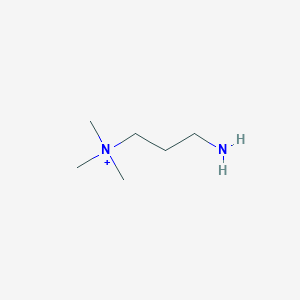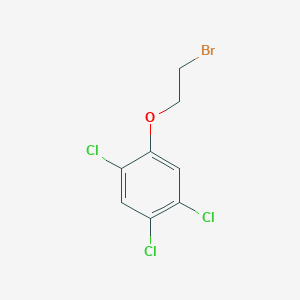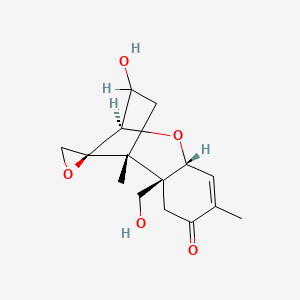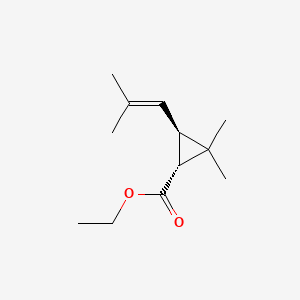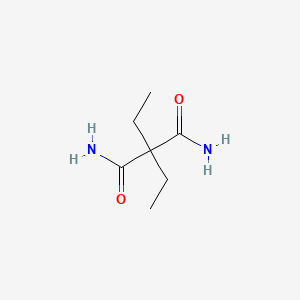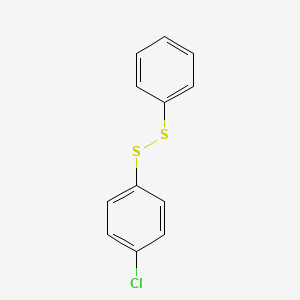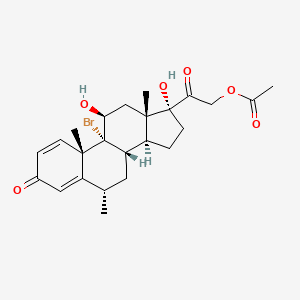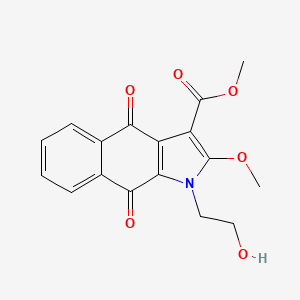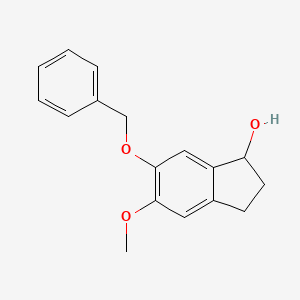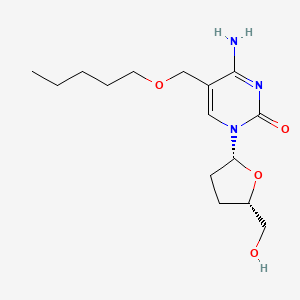
Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxy-5-pentyloxymethylcytidine is a synthetic nucleoside analog. It is structurally similar to cytidine but lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring. This modification makes it a valuable compound in antiviral research, particularly in the development of treatments for viral infections such as HIV.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-pentyloxymethylcytidine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate as a radical precursor. The process begins with the protection of the ribonucleoside, followed by the formation of the xanthate derivative. The radical deoxygenation is then carried out using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5-pentyloxymethylcytidine follows similar synthetic routes but on a larger scale. The use of environmentally friendly and low-cost reagents is emphasized to ensure sustainability and cost-effectiveness. Enzymatic methods, such as the use of adenosine deaminase, are also employed to improve yields and reduce the use of hazardous chemicals .
化学反応の分析
Types of Reactions
2’,3’-Dideoxy-5-pentyloxymethylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
2’,3’-Dideoxy-5-pentyloxymethylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential to inhibit viral replication by interfering with viral DNA synthesis.
Medicine: It is explored as a potential antiviral agent, particularly against HIV, due to its ability to inhibit reverse transcriptase.
作用機序
The mechanism of action of 2’,3’-Dideoxy-5-pentyloxymethylcytidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of viral DNA synthesis effectively halts viral replication. The compound targets the viral reverse transcriptase enzyme, which is responsible for converting viral RNA into DNA .
類似化合物との比較
2’,3’-Dideoxy-5-pentyloxymethylcytidine is compared with other nucleoside analogs such as:
Zidovudine (AZT): Another nucleoside analog used in HIV treatment, but with different structural modifications.
Didanosine (ddI): Similar in its mechanism of action but differs in its chemical structure.
Zalcitabine (ddC): Shares a similar mode of action but has distinct structural features.
The uniqueness of 2’,3’-Dideoxy-5-pentyloxymethylcytidine lies in its specific structural modifications, which confer unique properties and potential advantages in antiviral therapy .
特性
CAS番号 |
133697-52-6 |
|---|---|
分子式 |
C15H25N3O4 |
分子量 |
311.38 g/mol |
IUPAC名 |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(pentoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C15H25N3O4/c1-2-3-4-7-21-10-11-8-18(15(20)17-14(11)16)13-6-5-12(9-19)22-13/h8,12-13,19H,2-7,9-10H2,1H3,(H2,16,17,20)/t12-,13+/m0/s1 |
InChIキー |
RIRCIPGYIBDDQN-QWHCGFSZSA-N |
異性体SMILES |
CCCCCOCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO |
正規SMILES |
CCCCCOCC1=CN(C(=O)N=C1N)C2CCC(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


